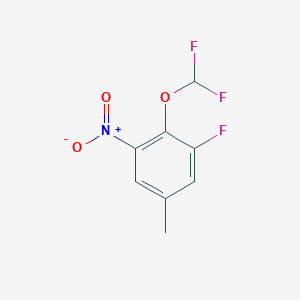![molecular formula C9H13NO3 B13009366 (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Oxo-2-azaspiro[44]nonane-3-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a lactam and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable lactam precursor with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for achieving high yields and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-7-azaspiro[4.4]nonane: A structurally similar compound with an oxygen atom in the spirocyclic core.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7(12)6-5-9(8(13)10-6)3-1-2-4-9/h6H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
HRADLHDRWQPODM-LURJTMIESA-N |
Isomeric SMILES |
C1CCC2(C1)C[C@H](NC2=O)C(=O)O |
Canonical SMILES |
C1CCC2(C1)CC(NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
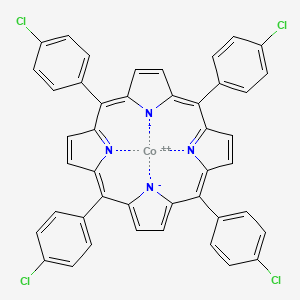
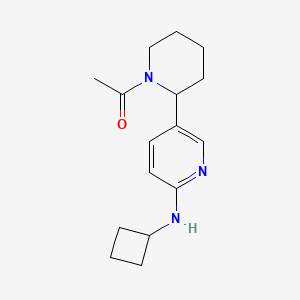
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
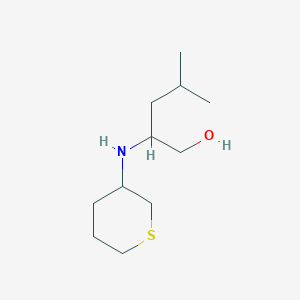

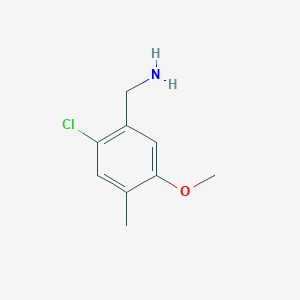

![1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B13009334.png)
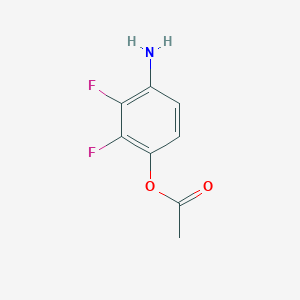
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)

